molecular formula C14H13Br B14022095 3-Bromo-5-ethyl-1,1'-biphenyl

3-Bromo-5-ethyl-1,1'-biphenyl

Cat. No.: B14022095
M. Wt: 261.16 g/mol
InChI Key: SOEBATLEYPBOEP-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where a bromine atom is substituted at the 3rd position and an ethyl group at the 5th position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 5-ethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-ethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of 3-hydroxy-5-ethyl-1,1’-biphenyl or 3-amino-5-ethyl-1,1’-biphenyl.

    Coupling: Formation of biaryl compounds with various substituents.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

3-Bromo-5-ethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethyl-1,1’-biphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,1’-biphenyl: Lacks the ethyl group, making it less sterically hindered.

    5-Ethyl-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    3-Chloro-5-ethyl-1,1’-biphenyl: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-Bromo-5-ethyl-1,1’-biphenyl is unique due to the presence of both bromine and ethyl substituents, which influence its chemical reactivity and potential applications. The combination of these groups allows for selective functionalization and the formation of diverse derivatives.

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

1-bromo-3-ethyl-5-phenylbenzene

InChI

InChI=1S/C14H13Br/c1-2-11-8-13(10-14(15)9-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

SOEBATLEYPBOEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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